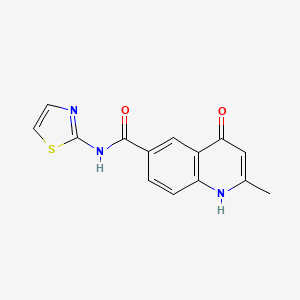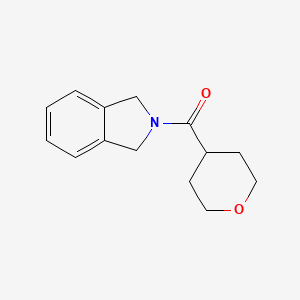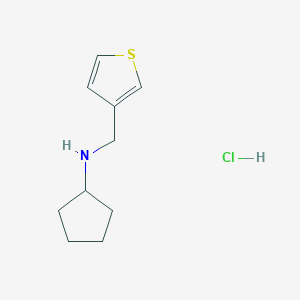![molecular formula C15H15BrN2O3 B2906655 5-bromo-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde CAS No. 593236-08-9](/img/structure/B2906655.png)
5-bromo-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde, or 5-Br-1-MOC-1H-indole-3-carbaldehyde, is a synthetic molecule that has recently been studied for its potential applications in various scientific fields. It is a brominated derivative of indole-3-carbaldehyde and is a member of the indole-3-carbaldehyde family of molecules. This molecule has been found to possess a variety of properties, such as antioxidant, antimicrobial, and anti-cancer activities. As such, it has been studied for its potential applications in drug discovery, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
The unique properties of 5-Br-1-MOC-1H-indole-3-carbaldehyde have made it a promising candidate for use in various scientific research applications. For instance, it has been studied for its potential use in drug discovery, as it has been found to possess antioxidant and antimicrobial activities. Additionally, it has been studied for its potential use in biochemistry and physiology, as it has been found to possess anti-cancer activities. It has also been studied for its potential use in materials science, as it has been found to possess properties such as photoluminescence and electrochemiluminescence.
Wirkmechanismus
Target of Action
The primary targets of the compound “5-bromo-1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbaldehyde” are currently unknown. The compound belongs to a class of organic compounds known as pyrazolopyridines
Mode of Action
Like other pyrazolopyridines, it may interact with its targets by binding to active sites or allosteric sites, leading to changes in the conformation and activity of these proteins or enzymes .
Biochemical Pathways
Based on its structural similarity to other pyrazolopyridines, it may be involved in various biochemical pathways related to the function of the proteins or enzymes it interacts with .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence these properties .
Result of Action
The interaction of the compound with its targets could lead to changes in cellular processes, potentially influencing cell growth, differentiation, or survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Therefore, these factors should be carefully controlled during the compound’s storage and use to ensure its efficacy and stability.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Br-1-MOC-1H-indole-3-carbaldehyde in laboratory experiments has several advantages. First, the synthesis of the molecule is highly efficient, with yields of up to 95%. Second, it is relatively stable in aqueous solutions, making it easy to use in experiments. Third, it is relatively non-toxic, making it safe to use in experiments. However, the use of 5-Br-1-MOC-1H-indole-3-carbaldehyde in laboratory experiments also has several limitations. First, it is not yet fully understood how the molecule produces its various biological effects, making it difficult to predict the results of experiments. Second, the molecule is relatively expensive, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for 5-Br-1-MOC-1H-indole-3-carbaldehyde. First, further research should be conducted to better understand the mechanism of action of the molecule. Second, further research should be conducted to explore the potential applications of the molecule in drug discovery and materials science. Third, further research should be conducted to explore the potential of the molecule for use in clinical trials. Fourth, further research should be conducted to explore the potential of the molecule for use in food and beverage applications. Fifth, further research should be conducted to explore the potential of the molecule for use in agricultural applications. Finally, further research should be conducted to explore the potential of the molecule for use in environmental applications.
Synthesemethoden
The synthesis of 5-Br-1-MOC-1H-indole-3-carbaldehyde is a multi-step process that begins with the preparation of a bromoacetaldehyde derivative. This is achieved by brominating acetaldehyde with bromine in an aqueous solution of potassium hydroxide. The resulting bromoacetaldehyde is then reacted with morpholine in an aqueous solution of sodium hydroxide to form 5-Br-1-MOC-1H-indole-3-carbaldehyde. This reaction is found to be highly efficient, with yields of up to 95%.
Eigenschaften
IUPAC Name |
5-bromo-1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c16-12-1-2-14-13(7-12)11(10-19)8-18(14)9-15(20)17-3-5-21-6-4-17/h1-2,7-8,10H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUACIJLLDOPOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2906572.png)
![(2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one](/img/no-structure.png)
![N-[(furan-2-yl)(4-methoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2906575.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2906576.png)
![2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride](/img/structure/B2906577.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-3-carboxamide](/img/structure/B2906583.png)
![2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone](/img/structure/B2906586.png)


![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2906589.png)

![2-bromo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2906592.png)
